molecular formula C10H15N5O3S B127920 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-14-9

6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B127920
M. Wt: 285.33 g/mol
InChI Key: ULJMBTIWHIEYSC-UHFFFAOYSA-N
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Description

6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine, also known as DMSPP, is a compound that has been widely studied for its potential in various scientific fields.

Mechanism Of Action

6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine can reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and metastasis. Additionally, 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been shown to modulate the activity of certain ion channels and receptors in the brain, suggesting its potential as a therapeutic agent for neurological disorders.

Biochemical And Physiological Effects

6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been shown to have a variety of biochemical and physiological effects. In addition to its CAIX inhibitory activity, it has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as certain metalloproteinases and kinases. It has also been shown to modulate the activity of certain neurotransmitter receptors and ion channels in the brain.

Advantages And Limitations For Lab Experiments

One advantage of 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is its high potency and selectivity for CAIX inhibition. This makes it a useful tool for studying the role of CAIX in cancer biology. However, its sulfamoyl group can make it difficult to use in certain assays, as it can interfere with the activity of other enzymes that contain a similar functional group.

Future Directions

There are several potential future directions for 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine research. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Another potential application is as a tool for studying the role of CAIX and other enzymes in disease biology. Additionally, further research is needed to optimize the synthesis and formulation of 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine for use in clinical settings.

Scientific Research Applications

6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its use as a tool in chemical biology and pharmacology research.

properties

CAS RN

152537-14-9

Product Name

6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Molecular Formula

C10H15N5O3S

Molecular Weight

285.33 g/mol

IUPAC Name

2,2-dimethyl-3-([1,2,4]triazolo[1,5-b]pyridazin-6-yloxy)propane-1-sulfonamide

InChI

InChI=1S/C10H15N5O3S/c1-10(2,6-19(11,16)17)5-18-9-4-3-8-12-7-13-15(8)14-9/h3-4,7H,5-6H2,1-2H3,(H2,11,16,17)

InChI Key

ULJMBTIWHIEYSC-UHFFFAOYSA-N

SMILES

CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N

Canonical SMILES

CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N

Other CAS RN

152537-14-9

synonyms

1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 15 ml of dimethylformamide was suspended 0.42 g of 60% sodium hydride in oil, followed by addition of 0.878 g of 3-hydroxy-2,2-dimethyl-1-propanesulfonamide and the mixture was stirred under reduced pressure at room temperature for 30 minutes. Then, 0.773 g of 6-chloro[1,2,4]triazolo[1,5-b]pyridazine was added and the mixture was further stirred at room temperature for 1 hour. Following addition of 40 ml of iced water, the reaction mixture was adjusted to pH 6 with 1N-hydrochloric acid and the resulting crystals were collected by filtration and washed with 20 ml of water and 20 ml of ethyl ether. The washed crystals were recrystallized from hot ethanol to provide 1.16 g of the title compound. m.p. 181°-184° C.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.878 g
Type
reactant
Reaction Step Two
Quantity
0.773 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

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